molecular formula C20H23NO B1678636 Quifenadine CAS No. 10447-39-9

Quifenadine

Cat. No. B1678636
CAS RN: 10447-39-9
M. Wt: 293.4 g/mol
InChI Key: PZMAHNDJABQWGS-UHFFFAOYSA-N
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Description

Quifenadine, also known by the trade name Fencarol, is a second-generation antihistamine drug . It is chemically a quinuclidine derivative and is marketed mainly in post-Soviet countries . Quifenadine is a derivative of quinuclidylcarbinol, which reduces the effects of histamine on organs and systems .


Synthesis Analysis

The synthesis of Quifenadine involves a Grignard reaction between methylquinuclidine-3-carboxylate and phenylmagnesium bromide, which yields the benzhydryl alcohol product .


Molecular Structure Analysis

Quifenadine has a molecular formula of C20H23NO . The antihistaminic qualities of quifenadine are associated with the presence of a cyclic quinuclidine core in the structure and the distance between the diphenylcarbinol group and the nitrogen atom .


Chemical Reactions Analysis

Quifenadine is a competitive blocker of H1 receptors . In addition, it activates the diamine oxidase enzyme, which breaks down about 30% of endogenous histamine . This explains the effectiveness of quifenadine in patients insensitive to other antihistamines .


Physical And Chemical Properties Analysis

Quifenadine has a molar mass of 293.410 g·mol −1 . It has an average mass of 293.403 Da and a monoisotopic mass of 293.177979 Da .

Scientific Research Applications

1. Quifenadine in Medicinal Chemistry

Quifenadine, known as an antihistamine drug, has been studied for its unique chemical properties during its production process. Carbenium ion rearrangements of quinuclidine-3-carboxylate, a key step in Quifenadine's synthesis, lead to the formation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems. These compounds not only serve as impurity standards in Quifenadine's manufacturing but also present interesting opportunities as building blocks in medicinal chemistry due to their unique structures (Puriņš et al., 2020).

2. Structural Studies and Stability Analysis

Structural studies of Quifenadine hydrochloride, including its dihydrate and three anhydrous forms, have been conducted to understand the relative stability and phase transformations of these polymorphs. This research provides insights into the dehydration mechanism of Quifenadine and its different anhydrous forms, useful for improving the drug's stability and efficacy (Kons et al., 2015).

3. Antiarrhythmic Properties in Pediatric Treatment

Quifenadine has been explored for its antiarrhythmic properties, specifically in treating children with premature beats. A study comparing Quifenadine to amiodarone showed that Quifenadine exhibits antiarrhythmic activity without significant QT prolongation or sinus node depression, highlighting its potential as a safer alternative in pediatric cardiac therapy (Makarov et al., 2009).

Safety And Hazards

Quifenadine weakens the hypotensive effect of histamine and its effect on capillary permeability . It does not directly affect cardiac activity and blood pressure, and does not have a protective effect in aconitine arrhythmias .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAHNDJABQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10447-38-8 (hydrochloride)
Record name Quifenadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046187
Record name Quifenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quifenadine

CAS RN

10447-39-9
Record name Quifenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quifenadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quifenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quifenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFENADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A18RJ49B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
L Makarov, L Balykova, O Soldatova… - American Journal of …, 2010 - journals.lww.com
Despite evolving success of mini-invasive techniques in treating cardiac arrhythmias in children, pharmaceuticals remain the cornerstone therapeutic option. Beyond conventional …
Number of citations: 10 journals.lww.com
NM Nenasheva, NI Ilyina, IS Gushchin… - …, 2023 - journals.eco-vector.com
Antihistamines are the most commonly prescribed pharmacological therapy for allergic diseases, the prevalence of which reaches 30% of the population in the modern world, affecting …
Number of citations: 0 journals.eco-vector.com
A Kons, L Rutkovska, A Bērziņš, R Bobrovs, A Actiņš - CrystEngComm, 2015 - pubs.rsc.org
… of polymorphs or solvates of quifenadine hydrochloride. … the solid state forms of quifenadine hydrochloride. Crystal structures … Dihydrate DH was prepared by recrystallizing quifenadine …
Number of citations: 8 pubs.rsc.org
M Puriņš, V Kumpiņš, M Skomorokhov, A Mishnev… - Tetrahedron …, 2020 - Elsevier
Dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate is one of the key steps during production of the antihistamine drug Quifenadine (Phencarol). The side products of this process …
Number of citations: 1 www.sciencedirect.com
OA Mamina, VI Kabachny, OV Lozova - 2020 - dspace.nuph.edu.ua
… , quifenadine does not inhibit the CNS, is characterized by weak sedative properties. Quifenadine … Quifenadine hydrochloride is used to treat anaphylactic shock, urticaria, hay fever, …
Number of citations: 5 dspace.nuph.edu.ua
L Balykova, L Makarov, O Soldatov, Y Soldatov… - Российский …, 2021 - elibrary.ru
… achieved in 23/54 (43%) of quifenadine- treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 2 elibrary.ru
LA Balykova, ON Soldatova, LM Makarov… - researchgate.net
… achieved in 23/54 (43%) of quifenadine-treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 2 www.researchgate.net
L Balykova, M Leonid, S Oleg, S Yuri, S Nataliya - 2021 - adc.bmj.com
… achieved in 23/54 (43%) of quifenadine-treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 2 adc.bmj.com
V Herceg-Čavrak, S Pek, I Škarić, VT Pivac - 2021 - adc.bmj.com
… achieved in 23/54 (43%) of quifenadine-treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 3 adc.bmj.com
A Ćorić, T Ćaleta, I Vukšić, P Džepina, D Ninković… - 2021 - adc.bmj.com
… achieved in 23/54 (43%) of quifenadine-treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 0 adc.bmj.com

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